Cas no 2229453-78-3 (3-amino-3-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylpropan-1-ol)

3-amino-3-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylpropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-amino-3-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylpropan-1-ol
- 2229453-78-3
- 3-amino-3-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]propan-1-ol
- EN300-1752276
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- インチ: 1S/C9H17N3O2S/c1-12(2)9-11-8(14-3)7(15-9)6(10)4-5-13/h6,13H,4-5,10H2,1-3H3
- InChIKey: XJOZMGSZVAWHBI-UHFFFAOYSA-N
- ほほえんだ: S1C(=NC(=C1C(CCO)N)OC)N(C)C
計算された属性
- せいみつぶんしりょう: 231.10414797g/mol
- どういたいしつりょう: 231.10414797g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 99.8Ų
3-amino-3-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylpropan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1752276-5.0g |
3-amino-3-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]propan-1-ol |
2229453-78-3 | 5g |
$3770.0 | 2023-06-03 | ||
Enamine | EN300-1752276-0.1g |
3-amino-3-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]propan-1-ol |
2229453-78-3 | 0.1g |
$1144.0 | 2023-09-20 | ||
Enamine | EN300-1752276-1.0g |
3-amino-3-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]propan-1-ol |
2229453-78-3 | 1g |
$1299.0 | 2023-06-03 | ||
Enamine | EN300-1752276-1g |
3-amino-3-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]propan-1-ol |
2229453-78-3 | 1g |
$1299.0 | 2023-09-20 | ||
Enamine | EN300-1752276-5g |
3-amino-3-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]propan-1-ol |
2229453-78-3 | 5g |
$3770.0 | 2023-09-20 | ||
Enamine | EN300-1752276-0.5g |
3-amino-3-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]propan-1-ol |
2229453-78-3 | 0.5g |
$1247.0 | 2023-09-20 | ||
Enamine | EN300-1752276-0.25g |
3-amino-3-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]propan-1-ol |
2229453-78-3 | 0.25g |
$1196.0 | 2023-09-20 | ||
Enamine | EN300-1752276-0.05g |
3-amino-3-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]propan-1-ol |
2229453-78-3 | 0.05g |
$1091.0 | 2023-09-20 | ||
Enamine | EN300-1752276-10.0g |
3-amino-3-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]propan-1-ol |
2229453-78-3 | 10g |
$5590.0 | 2023-06-03 | ||
Enamine | EN300-1752276-2.5g |
3-amino-3-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]propan-1-ol |
2229453-78-3 | 2.5g |
$2548.0 | 2023-09-20 |
3-amino-3-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylpropan-1-ol 関連文献
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
3-amino-3-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylpropan-1-olに関する追加情報
Introduction to 3-amino-3-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylpropan-1-ol (CAS No: 2229453-78-3)
3-amino-3-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylpropan-1-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2229453-78-3, belongs to the thiazole derivatives, a class of heterocyclic compounds known for their diverse biological activities. The structural features of this molecule, including its amino, dimethylamino, methoxy, and thiazole functionalities, make it a promising candidate for further exploration in drug discovery and medicinal chemistry.
Thethiazole ring is a core structural motif in many biologically active molecules, and its incorporation into pharmaceuticals has been widely studied due to its ability to interact with biological targets. In particular, the presence of multiple substituents such as amino and dimethylamino groups enhances the compound's potential to engage with enzymes and receptors. The methoxy group further modulates the electronic properties of the molecule, influencing its reactivity and interactions with biological systems.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds more accurately. Studies have shown that thiazole derivatives can exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in 3-amino-3-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylpropan-1-ol suggests that it may possess unique biochemical interactions that could be exploited for therapeutic purposes.
In the realm of drug development, the synthesis of novel analogs is a critical step in optimizing efficacy and minimizing side effects. The structural complexity of this compound presents both challenges and opportunities for synthetic chemists. Techniques such as multi-step organic synthesis, including nucleophilic substitution reactions and condensation processes, are employed to construct the desired framework. The introduction of protective groups ensures that reactive sites are selectively modified without unintended side reactions.
Thepharmacokinetic profile of a drug is equally important as its pharmacological activity. Researchers are increasingly using in silico methods to predict how a compound will be absorbed, distributed, metabolized, and excreted by the body. These predictions help guide experimental design and reduce the time required to bring a drug to market. For 3-amino-3-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylpropan-1-ol, understanding its metabolic pathways is crucial for determining its potential therapeutic window and safety profile.
One area of active research is the exploration of thiazole derivatives as kinase inhibitors. Kinases are enzymes that play a central role in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that specifically inhibit aberrant kinase activity, researchers aim to develop targeted therapies with fewer systemic side effects. The combination of amino, dimethylamino, and methoxy substituents in this compound may confer properties that make it an effective kinase inhibitor or modulator.
Thesynthetic accessibility of 3-amino-3-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylpropan-1-ol is another factor that influences its potential for further development. Researchers have developed efficient synthetic routes that allow for scalable production while maintaining high purity standards. These methods often involve catalytic processes or transition-metal-catalyzed reactions that enhance reaction efficiency and selectivity.
In conclusion, 3-amino-3-(N,N-dimethylamino)-4-methoxythiazolepropyl alcohol (CAS No: 2229453–78–3) represents an intriguing molecule with significant pharmaceutical potential. Its unique structural features and predicted biological activities make it a valuable scaffold for further medicinal chemistry investigations. As research continues to uncover new applications for thiazole derivatives, compounds like this one will likely play an important role in the development of next-generation therapeutics.
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